Prunetrin

説明

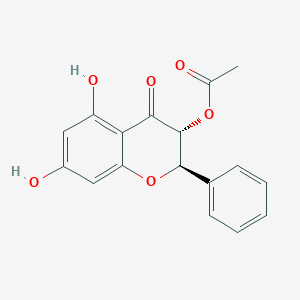

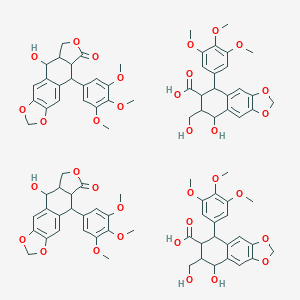

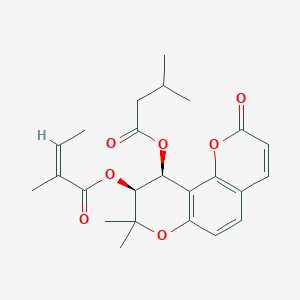

Prunetrin is an O-methylated isoflavone found in Prunus yedoensis, known for its anti-inflammatory activities . It inhibits LPS-induced nitric oxide and prostaglandin E2 production through the suppression of iNOS and COX-2 at the transcriptional level .

Synthesis Analysis

Prunetrin has shown promising results in anti-cancer studies . It can decrease cell viability in a dose-dependent manner, arrest the cell cycle in the G2/M phase, and decrease the expression of cyclin proteins such as Cyclin B1, CDK1/CDC2, and CDC25c .Molecular Structure Analysis

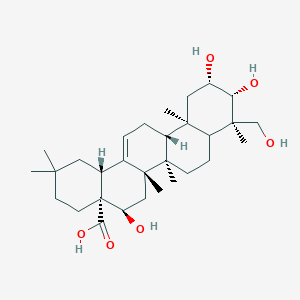

Prunetrin has been found to bind efficiently with receptor interacting protein kinase 3 (RIPK3) with its interacting amino acids MET97, THR94, LEU92, VAL35, and ASP160 .科学的研究の応用

1. Application in Hepatocellular Carcinoma (HCC) Treatment

- Summary of Application : Prunetrin (PUR) is a glycosyloxyisoflavone derived from Prunus sp. It has been studied for its anti-cancer ability in liver cancer Hep3B cells .

- Methods of Application : The study involved the application of Prunetrin to Hep3B liver cancer cells. The cytotoxicity of Prunetrin was evaluated, and its effects on cell viability and colony formation were observed .

- Results : Prunetrin was found to decrease cell viability and arrest the cell cycle in the G2/M phase in a dose-dependent manner. It also decreased the expression of cyclin proteins such as Cyclin B1, CDK1/CDC2, and CDC25c .

2. Application in Gastric Cancer Treatment

- Summary of Application : Prunetin (PRU), an O-methylated flavonoid that belongs to the group of isoflavone, has been investigated for its anti-proliferative and cell death effect in AGS gastric cancer cell line .

- Methods of Application : The study involved the in vitro application of Prunetin to AGS gastric cancer cells. The cytotoxic potential of Prunetin was evaluated .

- Results : Prunetin was found to have significant anti-proliferative properties. The mechanism of cell death was found to be due to necroptosis, which was confirmed by co-treatment with inhibitor necrostatin (Nec-1). The mechanism of action of necroptosis was elucidated via receptor interacting protein kinase 3 (RIPK3) protein expression and it has been attributed by ROS generation through JNK activation .

1. Application in Hepatocellular Carcinoma (HCC) Treatment

- Summary of Application : Prunetrin (PUR) is a glycosyloxyisoflavone derived from Prunus sp. It has been studied for its anti-cancer ability in liver cancer Hep3B cells .

- Methods of Application : The study involved the application of Prunetrin to Hep3B liver cancer cells. The cytotoxicity of Prunetrin was evaluated, and its effects on cell viability and colony formation were observed .

- Results : Prunetrin was found to decrease cell viability and arrest the cell cycle in the G2/M phase in a dose-dependent manner. It also decreased the expression of cyclin proteins such as Cyclin B1, CDK1/CDC2, and CDC25c .

2. Application in Gastric Cancer Treatment

- Summary of Application : Prunetin (PRU), an O-methylated flavonoid that belongs to the group of isoflavone, has been investigated for its anti-proliferative and cell death effect in AGS gastric cancer cell line .

- Methods of Application : The study involved the in vitro application of Prunetin to AGS gastric cancer cells. The cytotoxic potential of Prunetin was evaluated .

- Results : Prunetin was found to have significant anti-proliferative properties. The mechanism of cell death was found to be due to necroptosis, which was confirmed by co-treatment with inhibitor necrostatin (Nec-1). The mechanism of action of necroptosis was elucidated via receptor interacting protein kinase 3 (RIPK3) protein expression and it has been attributed by ROS generation through JNK activation .

1. Application in Hepatocellular Carcinoma (HCC) Treatment

- Summary of Application : Prunetrin (PUR) is a glycosyloxyisoflavone derived from Prunus sp. It has been studied for its anti-cancer ability in liver cancer Hep3B cells .

- Methods of Application : The study involved the application of Prunetrin to Hep3B liver cancer cells. The cytotoxicity of Prunetrin was evaluated, and its effects on cell viability and colony formation were observed .

- Results : Prunetrin was found to decrease cell viability and arrest the cell cycle in the G2/M phase in a dose-dependent manner. It also decreased the expression of cyclin proteins such as Cyclin B1, CDK1/CDC2, and CDC25c .

2. Application in Gastric Cancer Treatment

- Summary of Application : Prunetin (PRU), an O-methylated flavonoid that belongs to the group of isoflavone, has been investigated for its anti-proliferative and cell death effect in AGS gastric cancer cell line .

- Methods of Application : The study involved the in vitro application of Prunetin to AGS gastric cancer cells. The cytotoxic potential of Prunetin was evaluated .

- Results : Prunetin was found to have significant anti-proliferative properties. The mechanism of cell death was found to be due to necroptosis, which was confirmed by co-treatment with inhibitor necrostatin (Nec-1). The mechanism of action of necroptosis was elucidated via receptor interacting protein kinase 3 (RIPK3) protein expression and it has been attributed by ROS generation through JNK activation .

特性

IUPAC Name |

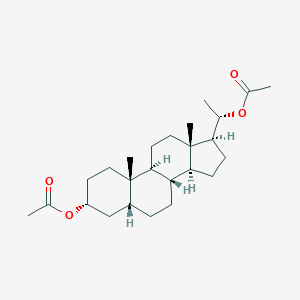

5-hydroxy-7-methoxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-29-12-6-14(24)17-15(7-12)30-9-13(18(17)25)10-2-4-11(5-3-10)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUWGCQDMVDLIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prunitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Prunetrin | |

CAS RN |

154-36-9 | |

| Record name | Prunitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 °C | |

| Record name | Prunitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。